molecular formula C10H15NO2 B1149807 Etilefrine CAS No. 10128-36-6

Etilefrine

Cat. No.: B1149807
CAS No.: 10128-36-6
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of etilefrine hydrochloride involves several steps. One method includes the following steps :

    Addition of alpha-bromo-m-hydroxyacetophenone: to a solvent, followed by the addition of N-ethylbenzylamine at a temperature of 10-20°C. This mixture is then subjected to a heat preservation reaction for 3-6 hours.

    Regulation of pH: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The resulting product is separated and washed to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

    Catalytic hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is then subjected to catalytic hydrogenation at a relative pressure of not greater than 0.05 MPa and a temperature of 30-40°C for 12-24 hours. The final product, this compound hydrochloride, is obtained through crystallization, separation, and washing.

Chemical Reactions Analysis

Etilefrine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxymandelic acid.

    Reduction: The reduction of this compound can lead to the formation of its corresponding alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen in the presence of a catalyst. The major products formed from these reactions include hydroxymandelic acid and various alcohol derivatives.

Comparison with Similar Compounds

Etilefrine is similar to other adrenergic agonists such as:

This compound’s uniqueness lies in its balanced action on both α1- and β1-adrenergic receptors, making it particularly effective as an antihypotensive agent .

Biological Activity

Etilefrine is a synthetic adrenergic agonist primarily targeting alpha-1 (α1) and beta-1 (β1) adrenergic receptors. It is mainly used as an anti-hypotensive agent, particularly in treating conditions associated with low blood pressure. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

This compound exerts its effects through the stimulation of α1 and β1 adrenergic receptors, leading to increased vascular tone and cardiac output. The activation of α1 receptors causes vasoconstriction, which raises blood pressure, while β1 receptor stimulation enhances heart rate and myocardial contractility. This dual action makes this compound effective in managing hypotension and related cardiovascular conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed when administered orally. It undergoes hepatic metabolism and is primarily excreted via urine. The drug's half-life allows for effective dosing regimens in clinical settings .

Clinical Applications

This compound has been studied for various clinical applications beyond its primary use in hypotension:

  • Vasovagal Syncope : A randomized controlled trial assessed the efficacy of this compound in preventing recurrent vasovagal syncope. Results indicated no significant difference between this compound and placebo groups regarding syncopal recurrence rates (24% vs. 24%) after one year .
  • Chylothorax Management : A study involving patients post-esophagectomy found that this compound, when used as an adjunct to conventional treatments, significantly reduced the duration of chylothorax. In this study, patients receiving this compound had a shorter median duration of chylothorax compared to those who did not receive it (11.6 days vs. 27.8 days) .

Table 1: Summary of Clinical Studies on this compound

Study FocusSample SizeTreatment GroupControl GroupKey Findings
Vasovagal Syncope126This compound 75 mg/dPlaceboNo significant difference in syncopal recurrence
Chylothorax Post-Esophagectomy19This compoundNo this compoundShorter duration of chylothorax with this compound

Case Studies

  • Chylothorax Treatment : In a retrospective analysis involving 371 esophageal cancer patients, those treated with this compound showed a 75% cure rate for chylothorax without surgical intervention, highlighting its potential as an effective adjunct therapy .
  • Hypotension Management : In various clinical settings, this compound has been demonstrated to effectively manage acute hypotensive episodes, particularly in patients undergoing surgery or those with chronic conditions leading to low blood pressure .

Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
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DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

709-55-7, 10128-36-6
Record name (±)-Etilefrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Etilefrine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
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Record name Etilefrine
Source EPA DSSTox
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Record name Etilefrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829
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Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

208-209
Record name Etilefrine
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